

# ARRY-440 (Claturafenib): A Technical Whitepaper on the Pan-Mutant BRAF Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

ARRY-440, also known as Claturafenib or PF-07799933, is a potent and selective, orally bioavailable, and brain-penetrant inhibitor of the BRAF kinase.[1][2][3] This document provides a comprehensive technical overview of ARRY-440, including its chemical structure, physicochemical properties, mechanism of action, and preclinical data. Detailed experimental protocols for key assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its biological activity. All quantitative data are summarized in structured tables for ease of reference.

## **Chemical Structure and Properties**

ARRY-440 is a synthetic organic compound belonging to the class of quinazolinone derivatives. Its chemical structure is characterized by a complex arrangement of aromatic and heterocyclic rings, contributing to its high affinity and selectivity for the BRAF kinase.

Table 1: Chemical Identifiers and Properties of ARRY-440



Property	Value	Reference	
IUPAC Name	N-(2-chloro-3-((5-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)-4-fluorophenyl)-3-fluoroazetidine-1-sulfonamide	[4]	
Synonyms	Claturafenib, PF-07799933, ARRY-440	[4]	
Molecular Formula	C18H15Cl2F2N5O3S	[4]	
Molecular Weight	490.31 g/mol	[4]	
CAS Number	2754408-94-9	[4]	
SMILES	CN1C=NC2=C(C(=C(C=C2)N C3=C(C(=CC=C3F)NS(=O) (=O)N4CC(C4)F)CI)CI)C1=O	[5]	
InChI	InChI=1S/C18H15Cl2F2N5O3 S/c1-25-10-20-13-8- 12(21)14(15(18(25)26)19- 13)22-11-5-4-7(23)6-9(11)24- 31(27,28)27-2-3(22)1-27/h4- 6,8,10,24H,1-3H2,(H,22,26)	[5]	

Table 2: Physicochemical Properties of ARRY-440



Property	Value	Reference
Solubility	10 mM in DMSO	[1]
≥ 2.5 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	[2][6]	
≥ 2.5 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in Saline)	[6]	
≥ 2.5 mg/mL in 10% DMSO + 90% Corn Oil	[6]	
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	[2][4]

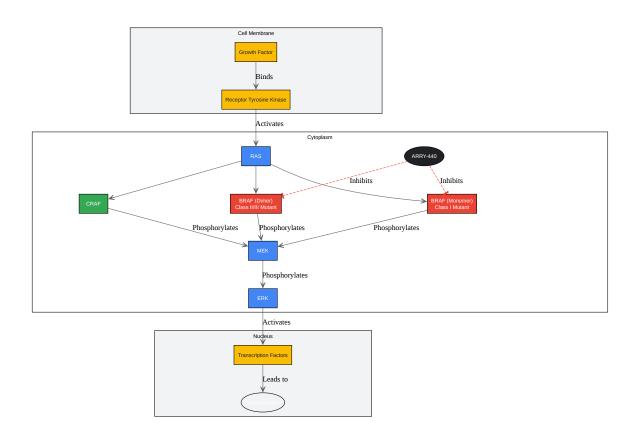
# **Mechanism of Action and Biological Activity**

ARRY-440 is a selective, ATP-competitive inhibitor of both monomeric (Class I) and dimeric (Class II and III) BRAF mutants.[4] Its mechanism of action involves binding to the kinase domain of BRAF, thereby inhibiting its activity and disrupting the downstream MEK-ERK signaling pathway.[3] A key feature of ARRY-440 is its ability to disrupt mutant-BRAF:wild-type-CRAF dimers, a mechanism of resistance to first-generation BRAF inhibitors, while sparing wild-type BRAF-CRAF dimers, which is thought to contribute to a wider therapeutic index.[1][7]

## **Signaling Pathway**

The following diagram illustrates the role of ARRY-440 in the BRAF signaling pathway.





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Caption: ARRY-440 inhibits both monomeric and dimeric forms of mutant BRAF.

# **In Vitro Activity**

ARRY-440 demonstrates potent and broad inhibition of phosphorylated ERK (pERK) levels across a panel of cancer cell lines harboring various BRAF mutations.

Table 3: In Vitro Inhibitory Activity of ARRY-440



BRAF Mutation Class	IC50 Range (nM)	Cell Line Example	Reference
Class I (V600)	0.7 - 7	HT29 (1.6 nM)	[4][6][8]
Class II	10 - 14	-	[4][8]
Class III	0.8 - 7.8	-	[4][8]
Indel	113 - 179	-	[4][8]
Acquired BRAF p61 splice variant	59	-	[4][8]
Acquired NRASQ61K	16	-	[4][8]
BRAF Wild-Type	≥ 9800	-	[4][8]

# Experimental Protocols Co-Immunoprecipitation of Endogenous RAF Proteins

This protocol describes the methodology used to assess the effect of ARRY-440 on the dimerization of RAF proteins.



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**Caption:** Workflow for Co-Immunoprecipitation of RAF proteins.

#### Methodology:

- Cell Culture: MEL21514 or A375-NRASQ61K cells are plated at a density of 1.5 x 10^7 cells per 150-mm dish.[8]
- Treatment: Cells are incubated at 37°C and 5% CO2 with either DMSO (vehicle control) or the indicated concentrations of ARRY-440 for 1 hour.[8]



- Cell Lysis: Cell lysates are harvested in 1 mL per dish of magnesium lysis buffer (25 mmol/L HEPES pH 7.5, 75 mmol/L NaCl, 5 mmol/L MgCl2, 5% glycerol, and 0.1% NP-40)
   supplemented with HALT protease/phosphatase inhibitor cocktail.[8]
- Immunoprecipitation: The cell lysate is incubated with a primary antibody specific to the target RAF protein overnight at 4°C with rotation.
- Bead Capture: Protein A/G magnetic beads are added to the lysate and incubated for 1-2 hours at 4°C with rotation to capture the antibody-protein complexes.
- Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.
- Elution: The bound proteins are eluted from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer).
- Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the RAF proteins of interest to assess dimerization.

### Isothermal Stability Shift Dose-Response Assay (ITDR)

This assay is used to determine the binding affinity of ARRY-440 to its target protein in a cellular context.

#### Methodology:

- Cell Preparation: Trypsinized A375 cell pellets are resuspended in PBS.[8]
- Compound Treatment: Cells are treated with DMSO or varying concentrations of ARRY-440 (0.122 to 2,000 nmol/L) for 30 minutes at 37°C.[8]
- Thermal Challenge: The cells are heated to 50°C for 3 minutes in a thermal cycler.[8]
- Centrifugation: The heated cells are promptly centrifuged at 4,700 rpm for 30 seconds at 4°C to pellet the aggregated, unstable proteins.[8]
- Analysis: The supernatant containing the soluble, stabilized protein is collected and analyzed by a suitable method (e.g., Western blot or ELISA) to quantify the amount of target protein



that remained soluble, from which the binding affinity can be calculated.

# **Preclinical and Clinical Development**

ARRY-440 has demonstrated broad in vivo anti-tumor activity against both BRAF V600E and non-V600 mutations in xenograft models.[1] Its ability to penetrate the blood-brain barrier makes it a promising candidate for the treatment of brain metastases, a common occurrence in BRAF-mutant cancers.[1]

A Phase 1 clinical trial (NCT05355701) is currently underway to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of ARRY-440 as a single agent and in combination with other therapies in patients with advanced solid tumors harboring BRAF alterations.[5][9] [10] The study employs a novel, rapid pharmacokinetics-informed dose-escalation design to accelerate the determination of the optimal dose.[4][8]

## Conclusion

ARRY-440 (Claturafenib) is a next-generation, brain-penetrant, pan-mutant BRAF inhibitor with a promising preclinical profile. Its unique mechanism of disrupting BRAF dimers while sparing wild-type RAF signaling addresses key resistance mechanisms to existing therapies. Ongoing clinical evaluation will further elucidate its therapeutic potential in patients with BRAF-mutant cancers.

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